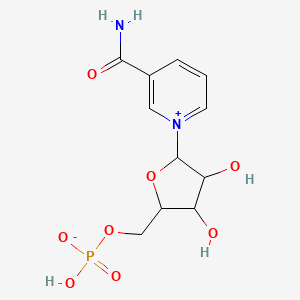![molecular formula C14H24N2O5 B10760154 3-Amino-4-{3-[2-(2-propoxy-ethoxy)-ethoxy]-propylamino}-cyclobut-3-ene-1,2-dione](/img/structure/B10760154.png)
3-Amino-4-{3-[2-(2-propoxy-ethoxy)-ethoxy]-propylamino}-cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-{3-[2-(2-Propoxy-Ethoxy)-Ethoxy]-Propylamino}-Cyclobut-3-Ene-1,2-Dione is an organic compound with the molecular formula C14H24N2O5. It belongs to the class of secondary alkylarylamines, which are characterized by the presence of an alkyl group and an aryl group attached to a nitrogen atom . This compound is notable for its complex structure, which includes a cyclobutene ring and multiple ether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-{3-[2-(2-Propoxy-Ethoxy)-Ethoxy]-Propylamino}-Cyclobut-3-Ene-1,2-Dione typically involves multiple steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a involving a suitable diene and dienophile.
Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions, where an amine reacts with a halogenated precursor.
Ether Linkages: The ether linkages are formed through Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in the cyclobutene ring to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Modified ethers with different alkyl or aryl groups.
Scientific Research Applications
3-Amino-4-{3-[2-(2-Propoxy-Ethoxy)-Ethoxy]-Propylamino}-Cyclobut-3-Ene-1,2-Dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-4-{3-[2-(2-Propoxy-Ethoxy)-Ethoxy]-Propylamino}-Cyclobut-3-Ene-1,2-Dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The ether linkages and amino groups play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-{3-[2-(2-Methoxy-Ethoxy)-Ethoxy]-Propylamino}-Cyclobut-3-Ene-1,2-Dione
- 3-Amino-4-{3-[2-(2-Ethoxy-Ethoxy)-Ethoxy]-Propylamino}-Cyclobut-3-Ene-1,2-Dione
Uniqueness
3-Amino-4-{3-[2-(2-Propoxy-Ethoxy)-Ethoxy]-Propylamino}-Cyclobut-3-Ene-1,2-Dione is unique due to its specific ether linkages and the presence of a propoxy group.
Properties
Molecular Formula |
C14H24N2O5 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3-amino-4-[3-[2-(2-propoxyethoxy)ethoxy]propylamino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H24N2O5/c1-2-5-19-7-9-21-10-8-20-6-3-4-16-12-11(15)13(17)14(12)18/h16H,2-10,15H2,1H3 |
InChI Key |
ZUVPNXOKAPTNLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOCCOCCCNC1=C(C(=O)C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


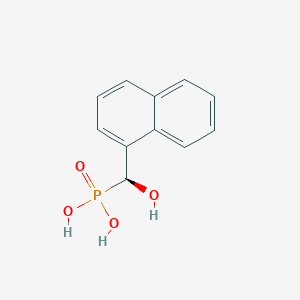
![4-((3R,4S,5R)-4-Amino-3,5-dihydroxy-hex-1-ynyl)-5-fluoro-3-[1-(3-methoxy-1H-pyrrol-2-YL)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B10760090.png)
![{[7-(Difluoro-phosphono-methyl)-naphthalen-2-YL]-difluoro-methyl}-phosphonic acid](/img/structure/B10760104.png)

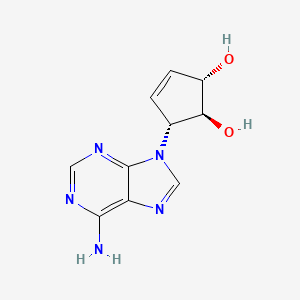
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-[2-(2-(hydroxymethyl-phenylsulfanyl)-benzyl]-benzamide](/img/structure/B10760125.png)
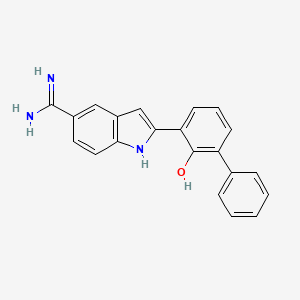
![3H-Pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B10760132.png)

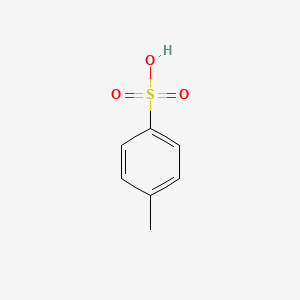
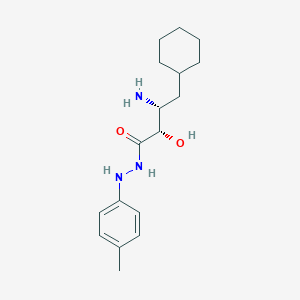
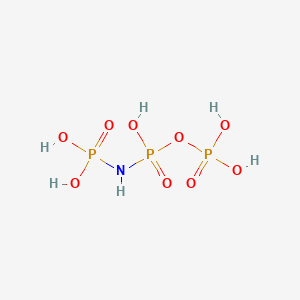
![6-[(Z)-Amino(imino)methyl]-N-[4-(aminomethyl)phenyl]-4-(pyrimidin-2-ylamino)-2-naphthamide](/img/structure/B10760165.png)
